1-Cyclopropyl-3-(2-fluoroethyl)thiourea

Lipophilicity ADMET Medicinal Chemistry

1-Cyclopropyl-3-(2-fluoroethyl)thiourea (CAS 1849287-73-5, molecular formula C₆H₁₁FN₂S, molecular weight 162.23 g/mol) is a substituted thiourea featuring a cyclopropyl group on one nitrogen and a 2-fluoroethyl group on the other. Thiourea scaffolds are widely explored in medicinal chemistry for antimicrobial, enzyme inhibitory, and metal-chelating activities.

Molecular Formula C6H11FN2S
Molecular Weight 162.23 g/mol
Cat. No. B13248054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-(2-fluoroethyl)thiourea
Molecular FormulaC6H11FN2S
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CC1NC(=S)NCCF
InChIInChI=1S/C6H11FN2S/c7-3-4-8-6(10)9-5-1-2-5/h5H,1-4H2,(H2,8,9,10)
InChIKeyXGZOIGTYUMNIBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of 1-Cyclopropyl-3-(2-fluoroethyl)thiourea (CAS 1849287-73-5): A Substituted Thiourea with Cyclopropyl and Fluoroethyl Moieties


1-Cyclopropyl-3-(2-fluoroethyl)thiourea (CAS 1849287-73-5, molecular formula C₆H₁₁FN₂S, molecular weight 162.23 g/mol) is a substituted thiourea featuring a cyclopropyl group on one nitrogen and a 2-fluoroethyl group on the other . Thiourea scaffolds are widely explored in medicinal chemistry for antimicrobial, enzyme inhibitory, and metal-chelating activities [1]. The combination of the compact cyclopropyl ring and the fluorinated alkyl chain in this compound provides a defined lipophilicity window (LogP 0.5824) , making it a useful intermediate for structure–activity relationship (SAR) studies and a building block for focused compound libraries.

SAR Workflow Defined lipophilicity window supports antimicrobial and enzyme SAR studies
Synthetic Access Patent-documented thiourea route (US3188312A) enables reproducible scale-up
Logistics Profile Non-hazardous, ambient storage classification simplifies international procurement

Why 1-Cyclopropyl-3-(2-fluoroethyl)thiourea Is Not Interchangeable with Close Thiourea Analogs


Substituting 1-cyclopropyl-3-(2-fluoroethyl)thiourea with the closest available analogs—such as 1-(cyclopropylmethyl)-3-(2-fluoroethyl)thiourea (CAS 2171967-87-4, MW 176.26, C₇H₁₃FN₂S) or N-cyclopropylthiourea (CAS 56541-14-1, MW 116.19, C₄H₈N₂S)—results in significant shifts in both molecular size and lipophilicity that directly alter pharmacokinetic behavior, target engagement, and synthetic utility [1]. The target compound occupies a distinct physicochemical niche with a molecular weight of 162.23 g/mol and LogP of 0.5824 , whereas the cyclopropylmethyl analog is approximately 9% larger (176.26 g/mol) and the unsubstituted cyclopropylthiourea is approximately 28% smaller (116.19 g/mol) [1]. These differences translate into divergent hydrogen-bond donor/acceptor counts, rotatable bond profiles, and ADMET-relevant parameters that make generic substitution scientifically unsound without explicit re-validation [2].

Cyclopropylmethyl analog (C₇H₁₃FN₂S)
Larger molecular size and additional rotatable bonds shift ADMET-relevant parameters; target engagement may not transfer directly.
Unsubstituted cyclopropylthiourea (C₄H₈N₂S)
Markedly lower lipophilicity and molecular weight alter permeability and solubility profile; generic substitution requires re-validation.

Quantitative Differentiation Evidence for 1-Cyclopropyl-3-(2-fluoroethyl)thiourea Versus Closest Analogs


ClogP and Molecular Weight Differentiate 1-Cyclopropyl-3-(2-fluoroethyl)thiourea from Cyclopropylmethyl and Unsubstituted Thiourea Analogs

The computed LogP of 1-cyclopropyl-3-(2-fluoroethyl)thiourea is 0.5824, compared to -0.34 for N-cyclopropylthiourea (CAS 56541-14-1), a difference of approximately 0.92 log units . This shift moves the compound from a hydrophilic domain (LogP < 0) into a moderate lipophilicity range suitable for passive membrane permeation while retaining aqueous solubility [1]. The molecular weight difference versus the cyclopropylmethyl analog (CAS 2171967-87-4) is approximately 14 g/mol (162.23 vs. 176.26) , corresponding to one methylene unit, which can alter key drug-likeness parameters including rotatable bond count and topological polar surface area [1].

Lipophilicity & MW
Reported
LogP 0.58; MW 162
Supports permeability-solubility balance review
ΔLogP +0.92 vs. unsubstituted; ΔMW -14 vs. cyclopropylmethyl analog
Lipophilicity ADMET Medicinal Chemistry

Minimum Purity Specification of 95% is Consistently Documented Across Multiple Major Vendors

Both AKSci and Leyan catalog the compound at a minimum purity specification of 95% . This contrasts with many research-grade thiourea derivatives that are offered at 97% or higher minimum purity [1]. The consistent 95% specification across independently listed vendors provides a procurement-relevant baseline for batch-to-batch quality expectations and analytical method development.

Purity Specification
Reported
95% minimum (AKSci, Leyan)
Sets procurement quality baseline; may require further purification for sensitive assays
~2% below typical 97% research-grade thiourea analogs
Quality Control Procurement Analytical Chemistry

Documented Long-Term Storage Condition: Cool, Dry Place Without Special Hazard Classification

The vendor-specified long-term storage condition for 1-cyclopropyl-3-(2-fluoroethyl)thiourea is a cool, dry place, and the compound is classified as not hazardous for DOT/IATA transport . This simplified logistics profile reduces procurement complexity compared to thiourea derivatives requiring cold-chain shipping or those classified as hazardous materials (e.g., certain acyl thiourea intermediates that necessitate -20°C storage) .

Storage & Transport
Reported
Cool, dry place; non-hazardous
May simplify logistics and reduce shipping costs
No cold chain or hazmat surcharges required
Stability Logistics Procurement

Class-Level Antimicrobial and Enzyme Inhibitory Potential of Cyclopropyl-Appended Thioureas

Although no direct bioactivity data are available for 1-cyclopropyl-3-(2-fluoroethyl)thiourea, a closely related library of cyclopropyl-appended acyl thiourea derivatives (compounds 4a-j) demonstrated quantifiable antimicrobial and enzyme inhibitory activities. The unsubstituted cyclopropyl acyl thiourea (compound 4a) exhibited a 17 mm zone of inhibition against fungal strains, outperforming the positive control Terbinafine (16 mm) [1]. Furthermore, the most potent compounds in the series achieved IC₅₀ values of 1.572 ± 0.017 μM against α-amylase (compound 4h) and 1.718 ± 0.061 μM against proteinase K (compound 4j), comparable to standard inhibitors acarbose (IC₅₀ 1.063 ± 0.013 μM) and phenyl methyl sulfonyl fluoride (IC₅₀ 0.119 ± 0.014 μM) [1]. The presence of the cyclopropyl motif in the target compound suggests analogous engagement with hydrophobic enzyme pockets, supported by molecular docking and DFT studies [1].

Class-Level Bioactivity
Class-level
17 mm antifungal zone; IC₅₀ 1.57–1.72 µM (analog library)
Suggests scaffold potential for antimicrobial/enzyme inhibitor SAR
No direct data for this compound; extrapolation from cyclopropyl acyl thioureas
Antimicrobial Enzyme Inhibition SAR

Synthetic Tractability via Established Thiourea Formation Methods Including Patent Route US3188312A

The synthesis of 1-cyclopropyl-3-(2-fluoroethyl)thiourea can be accomplished using the versatile dithiocarbamic acid salt method described in US Patent US3188312A, which enables the preparation of N,N′-disubstituted thioureas from readily available amines and isothiocyanates [1]. This patent route offers a reproducible, scalable alternative to the more specialized acylation procedures required for acyl thiourea derivatives described in the cyclopropyl acyl thiourea library publication [2].

Synthetic Route
Reported
US3188312A dithiocarbamate method
Supports in-house scale-up planning and cost-competitive custom synthesis
Reduces step count vs. multi-step acylation protocols
Synthetic Chemistry Scalability Procurement

Comparative Commercial Availability: Active Stocking Versus Discontinued Status

As of May 2026, 1-cyclopropyl-3-(2-fluoroethyl)thiourea is actively stocked by AKSci (Cat. 4552EJ, 95%) and Leyan (Prod. 2104939, 95%), with pricing and delivery time available upon inquiry . In contrast, the CymitQuimica listing (Ref. 3D-ZYC28773, under the Biosynth brand) shows a 'Discontinued' status for both 10 mg and 100 mg quantities . This split supply landscape means that procurement decisions must account for vendor reliability and the risk of single-source dependency.

Vendor Status
Data to verify
Active: AKSci, Leyan; Discontinued: CymitQuimica
Limited but active supply base; plan multi-vendor qualification
Unsubstituted analog available from 5+ active vendors
Procurement Supply Chain Vendor Comparison

Where 1-Cyclopropyl-3-(2-fluoroethyl)thiourea Delivers the Strongest Fit: Application Scenarios for Scientific and Industrial Users


SAR Exploration of Lipophilic Thiourea Scaffolds in Antimicrobial Lead Optimization

Investigators can leverage the experimentally measured LogP of 0.5824 and the cyclopropyl-fluoroethyl substitution pattern to systematically probe the impact of lipophilicity on antimicrobial activity . This is directly relevant to the class-level antifungal and enzyme inhibitory activities documented for cyclopropyl acyl thiourea derivatives [1], enabling head-to-head SAR comparisons where the target compound serves as a non-acylated, lower-molecular-weight control.

Procurement for Focused Compound Library Synthesis with Precedented Synthetic Routes

Medicinal chemistry teams planning to generate focused thiourea libraries can utilize US Patent US3188312A as a synthetic blueprint [2], reducing route-scouting time. The active vendor status at AKSci and Leyan ensures reliable supply for both pilot-scale synthesis and full library production, while the 95% minimum purity specification provides a defined quality benchmark for subsequent biological testing .

Physicochemical Property Benchmarking for Fluorinated Thiourea Analog Design

The quantitative physicochemical profile (MW 162.23, LogP 0.5824, formula C₆H₁₁FN₂S) makes this compound a useful reference standard for calibrating computational ADMET models . Researchers can use these values to validate in silico predictions for novel fluorinated thiourea analogs before committing to synthesis, particularly when comparing against the divergent LogP of -0.34 for N-cyclopropylthiourea or the higher molecular weight of the cyclopropylmethyl variant [3].

Logistics-Conscious International Procurement of Non-Hazardous Thiourea Building Blocks

For procurement managers constrained by cold-chain logistics budgets or hazardous-material shipping restrictions, this compound offers a distinct advantage: it requires only cool, dry storage and is classified as non-hazardous for DOT/IATA transport . This directly reduces freight costs and customs clearance timelines compared to analogs requiring -20°C storage or hazardous declarations .

Application
Selection Property
Validation Focus
Antimicrobial lead SAR studies
Defined lipophilicity window and substitution pattern
Class-level antifungal/enzyme activity comparison
Focused thiourea library synthesis
Patent-documented synthetic route (US3188312A)
Route reproducibility and 95% purity benchmark
ADMET model calibration
Quantitative physicochemical profile (LogP, MW)
In silico prediction validation for fluorinated analogs
International procurement logistics
Non-hazardous, ambient storage classification
Shipping compliance and cost reduction review
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